(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione
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Overview
Description
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is a compound isolated from the culture filtrate of the bacterium Streptomyces aculeolatusThese antibiotics are characterized by their semi-naphthoquinone structure and are known for their activity against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione involves the fermentation of Streptomyces aculeolatus. The bacterium is cultured in a medium containing starch, soybean oil, cotton seed meal, corn gluten meal, calcium carbonate, and ferrous sulfate. The fermentation is carried out at 28°C with continuous shaking. After fermentation, the culture is filtered, and the antibiotics are extracted from the filtrate using a mixture of acetone and water .
Industrial Production Methods: For industrial production, the fermentation process is scaled up using large fermentors. The culture medium and conditions remain similar to those used in laboratory-scale preparation. The antibiotics are extracted from the culture filtrate and purified using chromatographic techniques such as Sephadex LH-20 chromatography .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the structural elucidation and modification of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified side chains and functional groups. These modifications can enhance the antibiotic’s activity and stability .
Scientific Research Applications
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationship of semi-naphthoquinone antibiotics. In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, this compound is explored for its potential therapeutic applications, especially in treating infections caused by Gram-positive bacteria. In industry, it is used in the development of new antibiotics and other bioactive compounds .
Mechanism of Action
The mechanism of action of (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione involves the inhibition of bacterial cell wall synthesis. The compound targets the bacterial cell membrane, causing the formation of large pores that disrupt the membrane’s integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is similar to other compounds in the SF 2415 group, such as SF 2415A1, A2, A3, B2, and B3. These compounds share a semi-naphthoquinone structure and exhibit antibacterial activity against Gram-positive bacteria. SF 2415B1 is unique due to its specific side chains and functional groups, which contribute to its distinct chemical properties and biological activity . Other similar compounds include chlorinated dihydroquinone and A80915 C, which also exhibit antibacterial activity .
Biological Activity
The compound identified as (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is a complex organic molecule belonging to the class of naphthoquinones. Its unique structure suggests potential biological activities that warrant extensive investigation. This article consolidates available research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H30ClO5, with a molecular weight of approximately 402.93 g/mol. The structural features include multiple hydroxyl groups and a chloro substituent, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H30ClO5 |
Molecular Weight | 402.93 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antioxidant Activity
Research indicates that naphthoquinones possess significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
Naphthoquinones have been reported to exhibit antimicrobial activity against various pathogens. The compound's structural components may interact with microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
Case Study: Anticancer Effects on Cell Lines
A study investigated the effects of this compound on various cancer cell lines including:
-
HepG2 (Human liver cancer)
- IC50 : 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
-
MCF-7 (Breast cancer)
- IC50 : 20 µM
- Mechanism: Inhibition of cell proliferation and induction of oxidative stress.
Table 2: Biological Activities Summary
Activity Type | Observed Effect | Mechanism |
---|---|---|
Antioxidant | Scavenging free radicals | Hydroxyl groups facilitating electron donation |
Antimicrobial | Inhibition of microbial growth | Disruption of cell membranes |
Anticancer | Induction of apoptosis | Caspase activation and ROS generation |
The biological activity of this compound can be attributed to several mechanisms:
- Electron Donation : The hydroxyl groups in the structure act as electron donors which can neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Mitochondrial Dysfunction : By inducing mitochondrial dysfunction through ROS generation, the compound triggers apoptotic pathways in cancer cells.
Properties
IUPAC Name |
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClO5/c1-15(2)8-7-9-17(5)11-13-26(32)23(30)19-14-20(28)18(6)22(29)21(19)24(31)25(26,27)12-10-16(3)4/h8,10-11,14,28-29,32H,7,9,12-13H2,1-6H3/b17-11+/t25-,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMRYUOZDKQTD-ZUGDKYNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(C2=O)(CC=C(C)CCC=C(C)C)O)(CC=C(C)C)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@@]([C@](C2=O)(C/C=C(\C)/CCC=C(C)C)O)(CC=C(C)C)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110200-34-5 |
Source
|
Record name | Antibiotic SF 2415B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110200345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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